molecular formula C17H15ClN2O2 B14141224 1-(4-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione CAS No. 850188-44-2

1-(4-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

Cat. No.: B14141224
CAS No.: 850188-44-2
M. Wt: 314.8 g/mol
InChI Key: RXGOKSDHHDDTQM-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core substituted with a 4-chloropyridin-2-yl group and a 1-phenylethyl group, making it a subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyridine with a suitable pyrrolidine-2,5-dione precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine-2,5-dione compounds.

Scientific Research Applications

1-(4-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione: shares similarities with other pyrrolidine-2,5-dione derivatives, such as:

Uniqueness

The presence of the 4-chloropyridin-2-yl group distinguishes it from other derivatives, potentially offering unique reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

850188-44-2

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

1-(4-chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H15ClN2O2/c1-11(12-5-3-2-4-6-12)14-10-16(21)20(17(14)22)15-9-13(18)7-8-19-15/h2-9,11,14H,10H2,1H3

InChI Key

RXGOKSDHHDDTQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(=O)N(C1=O)C2=NC=CC(=C2)Cl)C3=CC=CC=C3

solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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